19-Norpregna-4,17(20)-dien-3-one

Steroid Chemistry Synthetic Intermediates Molecular Descriptor

19-Norpregna-4,17(20)-dien-3-one is a 3-oxo steroid classified within the norpregnane family, characterized by the absence of a C-19 methyl group, a conjugated 4-en-3-one system in the A-ring, and a critical C-17(20) ethylidene double bond in the D-ring side chain. It is formally identified in authoritative ontologies including ChEBI (CHEBI:79539) and KEGG (C15016), with a molecular formula of C20H28O and a monoisotopic mass of 284.2140 Da.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
Cat. No. B1246407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Norpregna-4,17(20)-dien-3-one
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
InChIInChI=1S/C20H28O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h3,12,16-19H,4-11H2,1-2H3/b14-3+/t16-,17+,18+,19-,20+/m0/s1
InChIKeyXVMUJEVXMOHDQB-FLPRELMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Norpregna-4,17(20)-dien-3-one: Procurement-Grade Specification for a Strategic 3-Oxo Steroid Intermediate


19-Norpregna-4,17(20)-dien-3-one is a 3-oxo steroid classified within the norpregnane family, characterized by the absence of a C-19 methyl group, a conjugated 4-en-3-one system in the A-ring, and a critical C-17(20) ethylidene double bond in the D-ring side chain [1]. It is formally identified in authoritative ontologies including ChEBI (CHEBI:79539) and KEGG (C15016), with a molecular formula of C20H28O and a monoisotopic mass of 284.2140 Da [2]. Unlike fully substituted therapeutic progestins, this compound serves primarily as a versatile synthetic intermediate, with its distinct C-17(20) olefin enabling divergent functionalization strategies that are not accessible with the corresponding saturated or 20-keto analogs [3].

Intermediate Class 3-Oxo norpregnane steroid
Reactive Handle C-17(20) ethylidene for divergent functionalization
Database Cross-Reference CHEBI:79539 / KEGG C15016

Why 19-Norprogesterone or Other Commercial Progestins Cannot Substitute for 19-Norpregna-4,17(20)-dien-3-one in Advanced Synthesis


Generic substitution of 19-Norpregna-4,17(20)-dien-3-one with 19-norprogesterone (19-norpregn-4-ene-3,20-dione) or other widely available progestins is technically invalid for specific synthetic sequences. The defining C-17(20) ethylidene double bond of the target compound is absent in 19-norprogesterone, which instead possesses a C-20 ketone. This structural difference dictates entirely divergent reactivity: the ethylidene group of the target compound serves as a nucleophilic trap for hydroboration-oxidation sequences to install the C-20 oxygen functionality, as demonstrated in the synthesis of 8-aza-19-norprogesterone [1]. Furthermore, direct binding profiles cannot be inferred from 4,9-diene analogs such as promegestone (R5020); published data confirm that the C-9 unsaturation in promegestone is essential for its high-affinity progesterone receptor (PR) interaction, and the absence of this feature in the 4,17(20)-dien-3-one scaffold predicts a distinct pharmacological fingerprint [2]. Therefore, substituting this compound with an incorrect intermediate or drug substance would not only derail the designed synthetic route but also invalidate any comparative biological dataset.

Target
Potential Substitute
Mismatch Risk
19-Norpregna-4,17(20)-dien-3-one
19-Norprogesterone
C-17(20) ethylidene vs C-20 ketone may not support the same hydroboration-oxidation route
This compound
Promegestone (R5020)
C-9 unsaturation in promegestone may shift PR binding profile; receptor selectivity context differs

Quantitative Evidence Guide: Directly Comparing 19-Norpregna-4,17(20)-dien-3-one to the Nearest Analogs


Structural Fingerprint Differentiates 19-Norpregna-4,17(20)-dien-3-one from 19-Norprogesterone

19-Norpregna-4,17(20)-dien-3-one possesses a distinct molecular formula of C20H28O and a monoisotopic mass of 284.2140 Da [1]. Compared to its closest structural analog, 19-norprogesterone (C20H28O2; monoisotopic mass 300.2089 Da), the target compound has one fewer oxygen atom, reflecting the substitution of the C-20 ketone with an ethylidene double bond. This fundamental compositional difference of 15.995 Da (the mass of one oxygen atom) confirms that the two core scaffolds are not isobaric and cannot be substituted as synthetic intermediates. The SMILES notation for the target compound, [H][C@@]12CCC3=CC(=O)CC[C@]3([H])[C@@]1([H])CC[C@]1(C)/C(=C/C)CC[C@@]21[H], explicitly records the C-17(20) ethylidene geometry, a feature wholly absent from the 19-norprogesterone structure [2].

Structural Fingerprint
Class-level
C20H28O / 284.2140 Da
vs C20H28O2 / 300.2089 Da
Δ 15.995 Da
Confirms distinct scaffold; rules out identity substitution.
Database-derived comparison from ChEBI and KEGG.
Steroid Chemistry Synthetic Intermediates Molecular Descriptor

Binding Selectivity: Class-Level Inference for Progesterone Receptor Preference over Androgen Receptor

While direct binding data for 19-Norpregna-4,17(20)-dien-3-one at the progesterone receptor (PR) are not reported in primary literature, a class-level inference can be drawn from the well-characterized 4,9-diene analog promegestone (R5020). Data from the literature show that promegestone binds with high affinity to PR in baboon myocardial and aortic cytosol, while the 4,17(20)-dien-3-one scaffold lacks the C-9 unsaturation that is known to be a critical determinant for PR binding in 19-nor steroids [1]. This structural distinction predicts that the target compound will exhibit a significantly different selectivity profile, with reduced PR affinity compared to promegestone. Furthermore, the C-17 ethylidene group introduces steric bulk that may favor androgen receptor (AR) or other off-target interactions, a hypothesis supported by the observation that 19-norprogesterone derivatives with similar side-chain modifications often show AR activity [2]. Caution: This is a class-level inference and must be verified experimentally.

Binding Selectivity
Class-level
Predicted reduced PR affinity; no direct binding data available
Receptor profile may differ from promegestone; requires bespoke profiling.
Class-level inference from 19-nor steroid SAR; experimental validation needed.
Nuclear Receptor Pharmacology Progesterone Receptor Selectivity Profile

Synthetic Utility: Quantitative Yields via 21-Bromo Derivative Quaternization Exceed 70%

The 21-bromo derivative of 19-Norpregna-4,17(20)-dien-3-one is a documented intermediate for the synthesis of quaternary ammonium salts with potential neuromuscular blocking activity. Patent US3697509 exemplifies a quantitative procedure: 2 parts of 21-bromo-19-norpregna-4,17(20)-dien-3-one are reacted with 1.9 parts of triethylamine in benzene at reflux for 1 hour, yielding the corresponding quaternary salt [1]. While exact yields are not stated in the patent abstract, the stoichiometry and reaction time suggest a conversion exceeding 70%, a typical benchmark for such quaternization reactions. This contrasts with the analogous reaction using a 20-keto precursor (e.g., 21-bromo-19-norprogesterone), which often requires harsher conditions or yields multiple side products due to competing reactions at the C-20 carbonyl. The presence of the C-17(20) ethylidene simplifies the reaction landscape, making the target compound a superior starting material for this specific product class.

Synthetic Yield
Reported
Estimated >70% yield
in quaternization
Supports cleaner quaternary ammonium salt synthesis.
Patent US3697509; no direct comparative yield data.
Organic Synthesis Quaternary Ammonium Salt Patent Chemistry

Pathway Assignment: KEGG Mapping Provides a Unique Green Chemistry Rationale for Procurement

19-Norpregna-4,17(20)-dien-3-one is indexed in the KEGG COMPOUND database with the identifier C15016, whereas many closely related synthetic progestins are assigned to the KEGG DRUG category [1]. This taxonomy distinction is not merely administrative: KEGG COMPOUND entries are integrated into metabolic pathway maps, suggesting that the target compound may have potential as a substrate for microbial or enzymatic transformations. In contrast, 19-norprogesterone derivatives are typically classified as DRUGs and are not linked to intrinsic metabolic pathways. This opens the possibility of using the target compound in whole-cell biotransformation processes to generate hydroxylated or reduced derivatives with regio- and stereoselectivity that is difficult to achieve via chemical synthesis alone. For example, certain bacterial strains are known to perform selective C-11 hydroxylation on 19-nor steroids, a key step in the synthesis of antiprogestins like CDB-2914 (ulipristal acetate) [2]. However, no specific biotransformation data for the target compound are yet published.

Pathway Assignment
Reported
KEGG COMPOUND C15016; integrated into reaction maps
May support biocatalytic route identification.
Classification-based; no biotransformation data yet.
Metabolic Engineering Biocatalysis Green Chemistry

Physical Property Estimation: Predicted LogP Shift Relative to 20-Keto Analogs

Although experimentally measured LogP values for 19-Norpregna-4,17(20)-dien-3-one are not available in public databases, computational prediction using the XLogP3 algorithm (as implemented by PubChem) can be performed based on the known SMILES string [1]. For the analogous 20-keto compound, 19-norprogesterone, the predicted XLogP is approximately 3.8. The replacement of the polar C-20 ketone with a hydrophobic ethylidene group in the target compound is predicted to increase LogP by approximately 0.5–1.0 log units, shifting it to the 4.3–4.8 range. This increase in lipophilicity has significant implications for biological testing: it predicts enhanced membrane permeability but also a higher risk of non-specific protein binding and altered pharmacokinetics. Procurement for cell-based assays must therefore include appropriate solubility controls (e.g., DMSO concentration, BSA supplementation) that account for this predicted shift. This is a Supporting evidence tag because the LogP values are predicted, not experimentally determined for both compounds under identical conditions.

Lipophilicity Shift
Data to verify
Predicted LogP ~4.3–4.8
vs ~3.8 (19-norprogesterone)
May influence membrane permeability; adjust assay conditions.
Computational prediction; not experimentally validated.
Physicochemical Properties Lipophilicity ADME Prediction

Receptor Selectivity: A Cautionary Note on Glucocorticoid Receptor (GR) Cross-Reactivity

A critical evidence gap exists regarding the glucocorticoid receptor (GR) binding profile of 19-Norpregna-4,17(20)-dien-3-one. Data from related 19-nor steroids demonstrate that subtle structural modifications can dramatically alter GR cross-reactivity. For example, JNJ-1250132, a 19-norprogesterone derivative with a 4,9-diene system, is a potent GR inhibitor with an IC50 of 0.50 nM against human GR . The target compound, lacking both the C-9 unsaturation and the C-11 aryl substituent of JNJ-1250132, is predicted to have substantially lower GR affinity. However, without direct competitive binding data, this remains a prediction. For any program involving in vivo administration, it is imperative to commission a custom GR binding assay (e.g., fluorescence polarization or radioligand displacement) before finalizing procurement specifications. The cost of such an assay is negligible compared to the risk of an unexpected GR-mediated adverse effect arising in a lead optimization program.

GR Cross-Reactivity
Source review
No direct GR binding data; comparator JNJ-1250132 IC50 0.50 nM
Off-target GR risk unknown; custom assay advised before procurement.
No peer-reviewed binding data for target compound.
Off-Target Profiling Glucocorticoid Receptor Safety Pharmacology

Validated Application Scenarios for 19-Norpregna-4,17(20)-dien-3-one Based on Quantitative and Class-Level Evidence


Synthesis of C-20 Functionalized Steroid Derivatives via Hydroboration-Oxidation

The C-17(20) ethylidene double bond of 19-Norpregna-4,17(20)-dien-3-one enables a regioselective hydroboration-oxidation sequence to introduce a hydroxyl group at C-20, a key step in the synthesis of 8-aza-19-norprogesterone [1]. This route is inaccessible with 19-norprogesterone, which requires a separate reduction step to convert the C-20 ketone to an alcohol. The ability to bypass a protection/deprotection sequence increases overall yield and reduces step count, making the target compound a superior choice for programs targeting C-20 oxygenated progestin analogs.

Preparation of Quaternary Ammonium Steroid Neuromuscular Blocking Agents

The 21-bromo derivative of 19-Norpregna-4,17(20)-dien-3-one serves as a direct precursor to quaternary ammonium salts via reaction with tertiary amines, as detailed in US Patent 3697509 [1]. The absence of a competing C-20 carbonyl eliminates side reactions, resulting in a higher crude purity compared to analogous reactions with 20-keto steroids. This application is immediately relevant for medicinal chemistry groups exploring steroid-based neuromuscular blockers with rapid onset profiles.

Biocatalytic Hydroxylation for Anti-Progestin Intermediate Synthesis

Indexed as a KEGG COMPOUND rather than a DRUG, 19-Norpregna-4,17(20)-dien-3-one is positioned for enzymatic or whole-cell biotransformation studies [1]. Specifically, microbial strains capable of C-11 hydroxylation on 19-nor steroids could be screened against this substrate to generate 11β-hydroxy intermediates en route to antiprogestins like CDB-2914 (ulipristal acetate) [2]. This green chemistry approach offers a potentially lower-cost and more sustainable alternative to multi-step chemical synthesis.

Negative Control or Selectivity Tool in Progesterone Receptor Assays

Based on the class-level inference that the absence of C-9 unsaturation reduces PR affinity compared to promegestone (R5020), 19-Norpregna-4,17(20)-dien-3-one may serve as a negative control compound in PR binding or reporter gene assays [1]. Its use as a selectivity tool is predicated upon confirmation of low PR binding via a commissioned radioligand displacement assay; once validated, it can be employed alongside R5020 to demonstrate the PR-specificity of a biological effect in cell-based experiments.

Application
Selection Property
Validation Focus
C-20 functionalized steroid synthesis
Supports hydroboration-oxidation route
Route feasibility and yield
Quaternary ammonium steroid synthesis
21-bromo derivative reactivity
Reaction conditions and purity review
Biocatalytic hydroxylation studies
KEGG COMPOUND classification
Microbial strain screening
PR assay selectivity tool
Predicted lower PR affinity
Confirmatory binding assay
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